4-氟-α-羟基苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

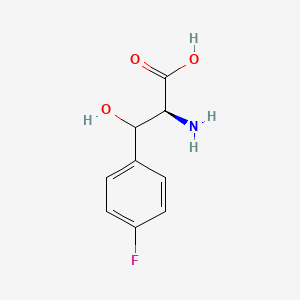

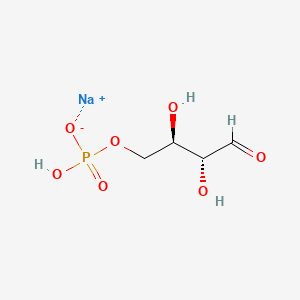

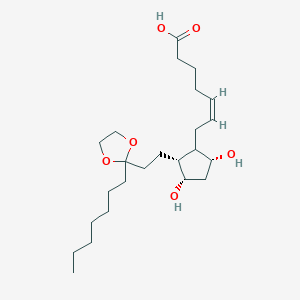

4-Fluoro-|A-hydroxy-phenylalanine is a compound with the molecular formula C9H10FNO3 . It is a derivative of phenylalanine, a non-proteinogenic alpha-amino acid, and a member of monofluorobenzenes . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Synthesis Analysis

The synthesis of fluorinated phenylalanine derivatives has been explored through different methods, including nucleophilic substitution and phase-transfer catalysis . For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involved isotopic exchange starting from [18F]fluoride.

Molecular Structure Analysis

The molecular structure of fluorinated phenylalanine derivatives includes a critical examination of their conformational preferences and how these are influenced by the introduction of fluorine and hydroxyl groups. Fluorine substitution at specific positions on the phenyl ring can significantly affect the molecule’s electronic properties and steric hindrance, impacting its binding affinity and reactivity in biological systems.

Chemical Reactions Analysis

Fluorinated phenylalanine derivatives participate in various chemical reactions, leveraging the unique properties conferred by the fluorine and hydroxyl substitutions . These compounds have been utilized in bioorthogonal reactions, demonstrating their utility in modifying peptides and proteins with new functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-|A-hydroxy-phenylalanine are influenced by the presence of the fluorine and hydroxyl groups . The high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

科学研究应用

Radiopharmaceutical Chemistry

Fluorinated phenylalanines, including 4-Fluoro-|A-hydroxy-phenylalanine, have been used in the field of radiopharmaceutical chemistry . Electrophilic radiofluorinations were among the first labeling methods used for the preparation of some of the most important 18F-labeled radiopharmaceuticals . This compound can be used in the imaging of glucose and dopamine metabolism .

Pharmaceutical Applications

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . Moreover, they have been used in topography imaging of tumor ecosystems using PET .

Molecular Genetics

The study on the molecular genetics of phenylketonuria (PKU) elucidates the process of isolating rat phenylalanine hydroxylase mRNA for synthesizing its cDNA. This has implications for understanding the genetic basis of PKU.

Protein Folding and Stability

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability . This is especially important in therapeutic proteins and peptide-based vaccines .

Protein-Protein Interactions

Fluorinated amino acids, including 4-Fluoro-|A-hydroxy-phenylalanine, influence protein-protein interactions . This can modulate the properties of peptides and proteins .

Metabolic Properties

Fluorinated amino acids can modulate the metabolic properties of membrane permeability and reactivity . This is important in the development of new drugs and therapeutic agents .

作用机制

Target of Action

The primary target of 4-Fluoro-|A-hydroxy-phenylalanine, also known as (2S)-2-AMINO-3-(4-FLUOROPHENYL)-3-HYDROXYPROPANOIC ACID, is the MIO-dependent tyrosine 2,3-aminomutase . This enzyme is found in Streptomyces globisporus .

Mode of Action

It is known that fluorinated compounds can give new functions and better performance to organic compound molecules . The introduction of fluorine atoms can significantly affect the molecule’s electronic properties and steric hindrance, impacting its binding affinity and reactivity in biological systems .

Biochemical Pathways

It is known that fluorinated phenylalanines have played an important role as potential enzyme inhibitors as well as therapeutic agents .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Result of Action

It is known that fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-|A-hydroxy-phenylalanine. For instance, storage conditions can impact the stability of the compound . It is recommended to store the compound in a cool, dry area protected from environmental extremes .

安全和危害

When handling 4-Fluoro-|A-hydroxy-phenylalanine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

未来方向

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds . This opens up new possibilities for the development of novel fluorinated compounds with potential applications in various fields .

属性

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNNRQFRXBIYIZ-JAMMHHFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-|A-hydroxy-phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)